3-Deaza-utp -

3-Deaza-utp

Catalog Number: EVT-1589878
CAS Number:
Molecular Formula: C10H16NO15P3
Molecular Weight: 483.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-deaza-uridine triphosphate typically involves several steps, beginning with the modification of uridine. The initial step often includes the introduction of a nitrogen atom at the 3-position of the uridine base, effectively replacing a carbon atom. This can be achieved through various chemical reactions, including:

  1. Chemical Modification: The use of specific reagents to facilitate the substitution at the 3-position.
  2. Phosphorylation: Following the base modification, the nucleoside is phosphorylated to yield the triphosphate form. This can be accomplished enzymatically using kinases or through chemical phosphorylation methods.

For example, enzymatic synthesis has been documented where 3-deaza-uridine is phosphorylated using uridine kinase and subsequent kinases to produce 3-deaza-uridine triphosphate .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-deaza-uridine triphosphate consists of a ribose sugar, a modified uracil base (with the nitrogen substitution), and three phosphate groups attached at the 5'-position. The structural formula can be represented as follows:

  • Chemical Formula: C9H12N3O12P3
  • Molecular Weight: Approximately 407.2 g/mol

The presence of the nitrogen atom in place of carbon alters the electronic properties and hydrogen bonding capabilities of the molecule, impacting its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

3-Deaza-uridine triphosphate participates in various biochemical reactions, primarily as a substrate for RNA polymerases during transcription processes. Its incorporation into RNA can lead to altered RNA structures and functions due to the modification at the 3-position.

Key reactions include:

  1. Inhibition of CTP Synthetase: As an analog, it competes with uridine triphosphate for binding sites on CTP synthetase, leading to decreased levels of cytidine triphosphate in cells .
  2. Polymerase Reactions: It serves as a substrate for RNA polymerases, affecting RNA synthesis dynamics and potentially leading to modified gene expression profiles .
Mechanism of Action

Process and Data

The mechanism by which 3-deaza-uridine triphosphate exerts its effects primarily involves competitive inhibition. By mimicking uridine triphosphate, it binds to CTP synthetase but fails to undergo further conversion into cytidine triphosphate. This inhibition disrupts nucleotide metabolism, particularly affecting rapidly proliferating cells such as cancer cells.

Research indicates that this compound selectively inhibits CTP synthetase activity, leading to reduced cell proliferation rates when administered at certain concentrations . The selective nature of this inhibition suggests potential therapeutic applications in cancer treatment by targeting nucleotide metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and application studies .

Applications

Scientific Uses

3-Deaza-uridine triphosphate has several notable applications in scientific research:

  1. Biochemical Research: Used as a tool to study nucleotide metabolism and enzyme kinetics.
  2. Cancer Research: Investigated for its potential as an anti-cancer agent due to its ability to inhibit CTP synthetase activity selectively.
  3. Molecular Biology: Employed in RNA synthesis studies where modified nucleotides are necessary for exploring RNA structure-function relationships.

Its role as an analog provides insights into nucleic acid biochemistry and offers avenues for developing novel therapeutic strategies targeting nucleotide metabolism .

Introduction to 3-Deaza-UTP in Nucleoside Analog Research

Historical Context of Deazapurine Modifications in Antiviral Drug Design

The exploration of deazapurine nucleosides represents a pivotal chapter in antiviral chemotherapeutics, dating back to the mid-20th century. Early research focused on nitrogen atom substitutions within purine and pyrimidine rings to disrupt viral replication. The replacement of specific nitrogen atoms with carbon atoms in purine bases—particularly at the 3- and 7-positions—yielded compounds like 3-deazaadenosine (c³A) and 7-deazaguanosine (c⁷G). These analogs were designed to perturb critical hydrogen-bonding networks essential for viral enzyme function or nucleic acid interactions [1] [4]. A landmark application emerged in studies targeting S-adenosylhomocysteine (AdoHcy) hydrolase, a key enzyme regulating methylation reactions in viral mRNA maturation. 3-Deazaaristeromycin, a carbocyclic 3-deazaadenosine derivative, demonstrated potent inhibition of this enzyme, thereby suppressing replication in RNA viruses like measles and monkeypox [2]. Concurrently, compounds such as 3-deazauridine were investigated for their antimetabolite properties, disrupting pyrimidine biosynthesis in tumor cells and later repurposed against viral pathogens [6]. These foundational studies established deazapurines as versatile scaffolds for atomic mutagenesis, enabling precise dissection of viral replication mechanisms while informing rational drug design [1] [4].

  • Table 1: Key Milestones in Deazapurine Antiviral Development
    YearCompoundTarget/VirusSignificance
    1970s3-DeazauridineCTP synthetase/TumorsFirst evidence of cytidine nucleotide depletion [6]
    1980sCarbocyclic 3-deazaadenosineAdoHcy hydrolase/RNA virusesBroad-spectrum antiviral via methylation inhibition [2] [5]
    20143-Deaza-3-fluoroaristeromycinMeasles, MonkeypoxEnhanced enzyme binding affinity [2]
    20213-Deazaadenosine (c³A)Ribosomal RNA/ribozymesAtomic mutagenesis for mechanistic studies [1]

Structural Rationale for 3-Deaza Substitution in Uridine Triphosphate Derivatives

The 3-deaza modification in uridine triphosphate derivatives entails replacing the N3 nitrogen atom in the uracil ring with a carbon atom (CH group). This seemingly minor alteration induces profound biophysical and functional consequences:

  • Hydrogen-Bonding Disruption: The N3 position in canonical uridine acts as a critical hydrogen-bond acceptor in the Watson-Crick base pair with adenine. Its elimination in 3-Deaza-UTP abolishes this acceptor site, destabilizing base pairing. NMR studies of 3-deazaadenosine-modified RNA duplexes reveal accelerated imino proton exchange rates, indicating weakened hydrogen-bond integrity [1] [4].
  • Altered Minor Groove Hydration: X-ray crystallography of RNA duplexes containing 3-deazapurines confirms the absence of a structurally conserved water molecule typically coordinated to N3 in the minor groove. This dehydration contributes to thermodynamic destabilization (ΔG ≈ -1.5 to -3.0 kcal/mol) relative to unmodified duplexes [1] [4].
  • Electrostatic and Stacking Effects: The C3 carbon introduces localized hydrophobicity and reduces negative charge density in the nucleobase. This diminishes stacking efficiency within helical contexts, as evidenced by reduced melting temperatures (Tm ↓ 2–6°C) in model duplexes [4] [6]. Despite this, the modification preserves the overall Watson-Crick geometry, allowing selective probing of N3-dependent interactions in polymerase active sites or RNA-protein interfaces [1] [7].
  • Table 2: Structural and Thermodynamic Impacts of 3-Deaza Modifications
    ParameterUnmodified UTP/RNA3-Deaza-UTP/RNATechnique
    N3 FunctionalityH-bond acceptorNon-polar CH groupX-ray/NMR [1]
    Minor Groove HydrationConserved water networkDisrupted hydrationX-ray crystallography [1]
    Base Pair Stability (ΔG)-10.2 kcal/mol-7.5 kcal/molUV melting [4]
    Duplex Tm72.5°C68.3°CThermal denaturation [4]

Research Significance in RNA Biochemistry and Viral Replication Inhibition

3-Deaza-UTP serves dual roles as a mechanistic probe in RNA biochemistry and a template for antiviral strategies. Its incorporation into RNA enables precise dissection of structure-function relationships:

  • Metabolic Interference: Intracellular phosphorylation yields 3-deaza-UTP, which competitively inhibits CTP synthetase, the enzyme converting UTP to CTP. This depletes cellular CTP/dCTP pools, impairing de novo RNA and DNA synthesis. Studies in L1210 leukemia cells demonstrated 70–90% reductions in CTP concentrations following 3-deazauridine treatment, correlating with halted nucleic acid elongation [6].
  • Viral Mutagenesis vs. Chain Termination: Unlike ribavirin (a broad-spectrum RNA mutagen), 3-Deaza-UTP does not primarily induce error catastrophe. Instead, its triphosphate form is incorporated into nascent viral RNA by low-fidelity RNA-dependent RNA polymerases (RdRps). Once incorporated, the absence of the N3 functionality disrupts downstream interactions with RdRp fidelity checkpoints (e.g., motif D residues), increasing misincorporation rates by 3–5 fold [3] [8]. This mechanism is distinct from obligate chain terminators (e.g., sofosbuvir), making it valuable against viruses with proofreading exonucleases.
  • Polymerase Fidelity Studies: Structural analyses of RdRps (e.g., foot-and-mouth disease virus 3D polymerase) complexed with mutagenic nucleotides reveal that 3-deaza modifications alter the positioning of the template base and catalytic residues. This reduces replication fidelity without fully blocking elongation, providing insights into nucleotide selectivity gates in viral polymerases [8] [9].
  • Table 3: Enzymatic Targets and Antiviral Mechanisms of 3-Deaza-UTP
    Target EnzymeMechanismFunctional Consequence
    CTP synthetaseCompetitive inhibition (Ki ≈ 0.5–2 µM)Depletion of CTP/dCTP pools; impaired viral transcription [6]
    Viral RdRp (e.g., picornavirus 3Dpol)Misincorporation into RNAReduced replication fidelity; lethal mutagenesis [3] [8]
    RNA helicase/protein complexesAltered RNA minor groove architectureDisrupted protein-RNA interactions [1] [4]

Properties

Product Name

3-Deaza-utp

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16NO15P3

Molecular Weight

483.15 g/mol

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10-/m1/s1

InChI Key

IKUDFCHDBYVXHZ-PEBGCTIMSA-N

Synonyms

3-deaza-UTP
3-deazauridine 5'-triphosphate

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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